1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone is a compound of interest in various fields of research, notably in synthetic chemistry, pharmacology, and materials science. This compound features a pyrrolidine ring, which imparts unique properties that make it a versatile intermediate in organic synthesis and potential therapeutic agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone typically involves the reaction of 2-aminoethanol with pyrrolidinone in the presence of a suitable base, such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, forming the desired product.
Step-by-Step Reaction:
Dissolve 2-aminoethanol in an appropriate solvent (e.g., ethanol).
Add pyrrolidinone to the solution with continuous stirring.
Slowly add sodium hydroxide to the reaction mixture to initiate the nucleophilic substitution.
Heat the reaction mixture to 60-70°C for several hours to ensure completion.
Cool the mixture and extract the product using an organic solvent (e.g., dichloromethane).
Purify the product by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing reaction conditions, using continuous flow reactors to maintain a steady production rate, and employing efficient purification techniques such as distillation or crystallization to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone undergoes various reactions, including oxidation, reduction, and substitution.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, forming corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride to yield alcohols or amines.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides, acyl chlorides, or isocyanates to form new derivatives.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas (with Pd/C), lithium aluminum hydride.
Electrophiles for substitution: Alkyl halides, acyl chlorides, isocyanates.
Reaction solvents: Ethanol, dichloromethane, toluene.
Major Products:
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Alkylated, acylated, or urethane derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone finds applications in multiple research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules, it is valuable for the development of novel compounds with potential pharmacological or material science applications.
Biology and Medicine: The compound's ability to interact with biological molecules makes it a candidate for drug development. It could be used in synthesizing analogs for studying receptor interactions or enzyme inhibition mechanisms.
Industry: Its unique structure allows for use in the production of specialty chemicals, polymers, and other materials requiring specific functional groups.
Wirkmechanismus
The mechanism by which 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone exerts its effects: The compound typically interacts with biological targets via hydrogen bonding, electrostatic interactions, and hydrophobic forces. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various physiological effects.
Molecular targets and pathways involved:
Receptors: Potential interaction with GABA receptors or serotonin receptors due to structural similarity with known ligands.
Enzymes: Inhibition or modulation of enzymes such as acetylcholinesterase or MAO, impacting neurotransmitter levels.
Pathways: Involvement in signaling pathways related to neurotransmission, offering potential therapeutic benefits for neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Comparison with other similar compounds: 1-[3-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone stands out due to its unique structural combination of a pyrrolidine ring with an amino-ethoxymethyl group. This distinct structure provides different chemical and biological properties compared to other similar compounds.
List of similar compounds:
1-(2-Aminoethyl)-pyrrolidine: A simpler structure with a similar pyrrolidine ring but lacking the ethoxymethyl group.
N-(2-Hydroxyethyl)-pyrrolidine: Contains a hydroxyethyl group instead of the amino-ethoxymethyl group.
3-(2-Aminoethyl)-pyridine: A pyridine derivative with an aminoethyl group, sharing some structural features but differing in ring type.
This compound is a fascinating compound with diverse applications and significant potential for further scientific exploration. Its unique structure and reactivity make it a valuable asset in various fields of research and industry.
Eigenschaften
IUPAC Name |
1-[3-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11-4-2-9(6-11)7-13-5-3-10/h9H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHFSWAIMAMLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)COCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.